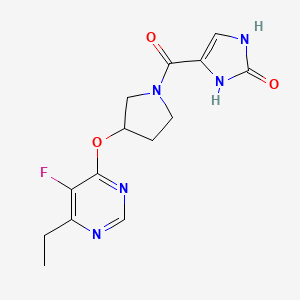

(4-Propylphenyl)methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-Propylphenyl)methanesulfonyl chloride” is a chemical compound with the molecular formula C10H13ClO2S . It is an organosulfur compound .

Molecular Structure Analysis

The molecular structure of “(4-Propylphenyl)methanesulfonyl chloride” consists of a single carbon atom bound to three hydrogen atoms, and then to a single sulfur atom which is bound to two oxygen atoms. This whole unit is bound to a single chlorine atom .Physical And Chemical Properties Analysis

“(4-Propylphenyl)methanesulfonyl chloride” has an average mass of 232.727 Da . The specific physical and chemical properties of this compound are not detailed in the available resources.Applications De Recherche Scientifique

Polymer Modification and Synthesis

(4-Propylphenyl)methanesulfonyl chloride and its derivatives, such as methanesulphenyl chloride, are utilized in polymer modification and synthesis. For instance, methanesulphenyl chloride adds across the double bonds in cis-1,4-polybutadiene, highlighting its role in regioselective addition reactions that enhance polymer stability and properties (Buchan & Cameron, 1978).

Synthetic Chemistry

In synthetic chemistry, (4-Propylphenyl)methanesulfonyl chloride is pivotal in creating complex molecules. For example, it facilitates the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines through cyclisation reactions, indicating its utility in constructing nitrogen-containing heterocycles with high yields and excellent stereoselectivities (Craig, Jones, & Rowlands, 2000).

Structural and Spectroscopic Studies

(4-Propylphenyl)methanesulfonyl chloride derivatives are subjects of structural and spectroscopic studies, providing insights into complex formation and molecular interactions. For instance, the study of the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene revealed detailed hydrogen bonding patterns and structural stability in solid and solution states (Binkowska et al., 2001).

Molecular Structure Analysis

Electron diffraction studies on the molecular structure of methane sulfonyl chloride vapors, a related compound, offer comparisons of molecular geometries and amplitudes of vibration, enriching our understanding of sulfonyl chloride chemistry and its potential applications in designing new materials and chemicals (Hargittai & Hargittai, 1973).

Electrochemical Applications

Research into sodium insertion into vanadium pentoxide using methanesulfonyl chloride-aluminum chloride ionic liquid showcases the application of sulfonyl chloride derivatives in energy storage technologies. This work demonstrates the reversible intercalation of sodium into vanadium pentoxide films, indicating potential uses in battery materials (Su, Winnick, & Kohl, 2001).

Safety and Hazards

The safety data sheet for methanesulfonyl chloride, a related compound, indicates that it is corrosive to metals, toxic if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, fatal if inhaled, may cause respiratory irritation, and is harmful to aquatic life .

Mécanisme D'action

Target of Action

Methanesulfonyl chloride, a related compound, is known to be a reagent in organic synthesis . It’s plausible that (4-Propylphenyl)methanesulfonyl chloride may have similar targets, acting as a reagent in various chemical reactions.

Mode of Action

(4-Propylphenyl)methanesulfonyl chloride likely interacts with its targets through chemical reactions. As a sulfonyl chloride, it may act as an electrophile, reacting with nucleophiles in organic synthesis . The exact mode of action would depend on the specific reaction conditions and the other reactants present.

Biochemical Pathways

Given its potential role as a reagent in organic synthesis, it may be involved in various synthetic pathways, leading to a wide range of organic compounds .

Result of Action

The molecular and cellular effects of (4-Propylphenyl)methanesulfonyl chloride’s action would likely depend on the specific reactions it’s involved in. As a reagent in organic synthesis, it could contribute to the formation of a wide variety of organic compounds .

Action Environment

The action, efficacy, and stability of (4-Propylphenyl)methanesulfonyl chloride can be influenced by various environmental factors. These may include the pH, temperature, and the presence of other reactants or catalysts. As with many chemical reactions, these factors can significantly affect the rate and outcome of the reactions that (4-Propylphenyl)methanesulfonyl chloride participates in .

Propriétés

IUPAC Name |

(4-propylphenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2S/c1-2-3-9-4-6-10(7-5-9)8-14(11,12)13/h4-7H,2-3,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCXNRPJJNSRRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Propylphenyl)methanesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2702115.png)

![N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2702117.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2702121.png)

![N-(3-methoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2702122.png)

![3-(4-Methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2702125.png)

![8-((3,4-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2702128.png)